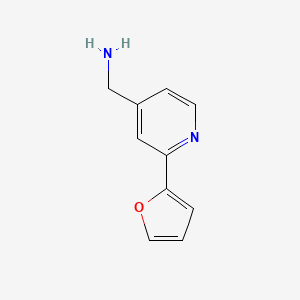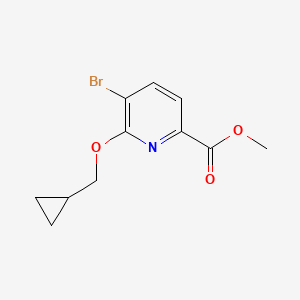
5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester
Overview
Description
5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester (5-Br-6-CPMPCA) is a compound belonging to the class of pyridine-2-carboxylic acid derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. 5-Br-6-CPMPCA has been found to have a variety of applications in biochemistry, pharmacology, and other related fields.
Mechanism Of Action
The mechanism of action of 5-Br-6-CPMPCA is not fully understood. However, it has been suggested that it acts as a chiral catalyst, which facilitates the formation of various compounds. It has been proposed that it may also act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been hypothesized that it may act as a proton donor, which could be used to facilitate the formation of various compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Br-6-CPMPCA are not yet fully understood. However, it has been suggested that it may have an effect on the metabolism of certain compounds, such as drugs and steroids. Additionally, it has been proposed that it may have an effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Furthermore, it has been hypothesized that it may have an effect on the activity of certain proteins, such as peptides and glycoproteins.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Br-6-CPMPCA in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to act as a chiral catalyst. Additionally, it has been suggested that it may have an effect on the metabolism of certain compounds, such as drugs and steroids. However, it is important to note that the effects of 5-Br-6-CPMPCA on biochemical and physiological processes are not yet fully understood. Furthermore, it has been suggested that it may have an effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Future Directions
The future directions for research on 5-Br-6-CPMPCA include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further research on the mechanism of action of 5-Br-6-CPMPCA is needed in order to better understand its effects on biochemical and physiological processes. Furthermore, further research is needed to explore the potential applications of 5-Br-6-CPMPCA in drug development and other related fields. Finally, further research is needed to explore the potential of 5-Br-6-CPMPCA as a chiral catalyst in the synthesis of various compounds.
Scientific Research Applications
5-Br-6-CPMPCA has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other drugs. It has also been used in the synthesis of various organic compounds, such as polymers, resins, and adhesives. Furthermore, 5-Br-6-CPMPCA has been used in the synthesis of various enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been used in the synthesis of various proteins, such as peptides and glycoproteins.
properties
IUPAC Name |
methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)9-5-4-8(12)10(13-9)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVYDBVGCMDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

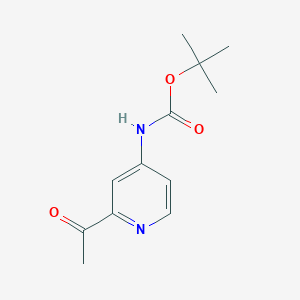
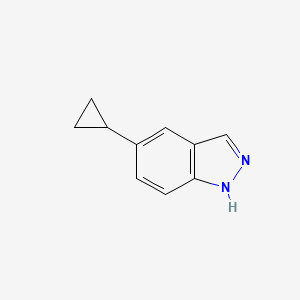
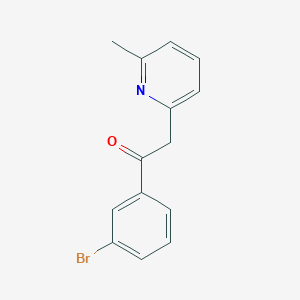
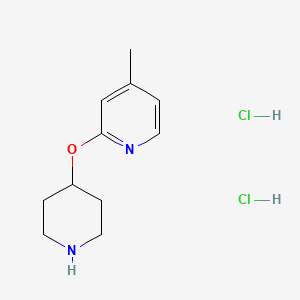
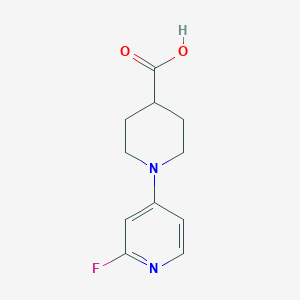
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)
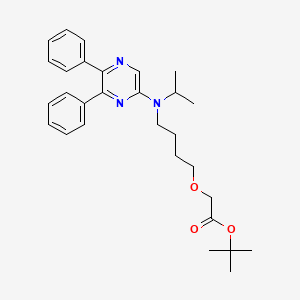
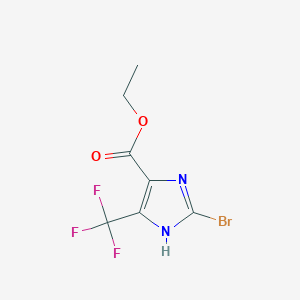
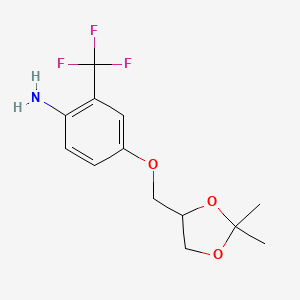
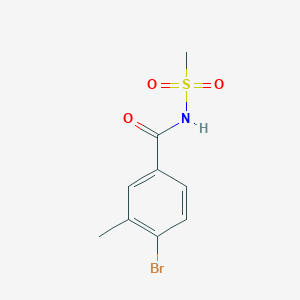
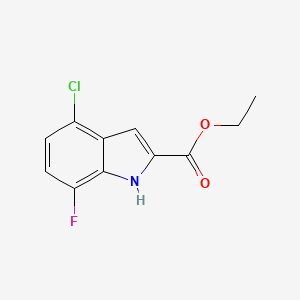
![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
